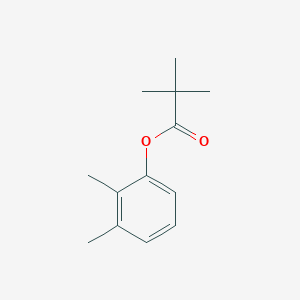
2,3-Dimethylphenyl pivalate
概要
説明
2,3-Dimethylphenyl pivalate is an organic compound that belongs to the class of aromatic esters. It is derived from pivalic acid and 2,3-dimethylphenol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenyl pivalate can be synthesized through the esterification of 2,3-dimethylphenol with pivalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethylphenyl pivalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dimethylphenol and pivalic acid.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Hydrolysis: 2,3-Dimethylphenol and pivalic acid.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Substituted aromatic derivatives, depending on the reagent used.
科学的研究の応用
2,3-Dimethylphenyl pivalate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: The compound may be explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: It is used in the production of polymers, coatings, and other materials that require stable ester compounds.
作用機序
The mechanism of action of 2,3-dimethylphenyl pivalate primarily involves its hydrolysis to yield 2,3-dimethylphenol and pivalic acid. The ester bond is cleaved by the action of water, acids, or bases, leading to the formation of the corresponding alcohol and acid. The aromatic ring can also participate in various electrophilic substitution reactions, depending on the reagents and conditions used.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylphenyl pivalate
- 2,5-Dimethylphenyl pivalate
- 3,4-Dimethylphenyl pivalate
Comparison
2,3-Dimethylphenyl pivalate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and stability. Compared to other dimethylphenyl pivalates, the 2,3-dimethyl derivative may exhibit different physical and chemical properties, such as melting point, boiling point, and reactivity in substitution reactions.
特性
IUPAC Name |
(2,3-dimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-7-6-8-11(10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUGGDNDKGBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501326 | |
| Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63588-60-3 | |
| Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)
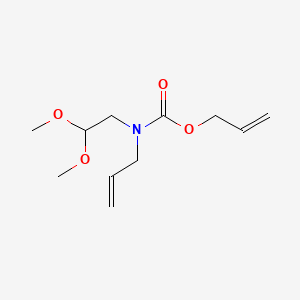
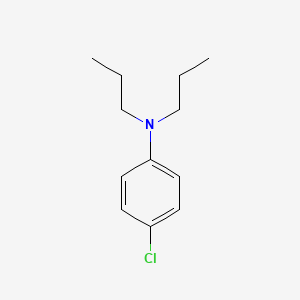
![(NZ)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264596.png)
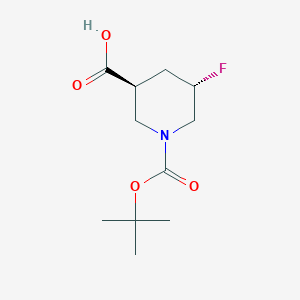
![8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8264613.png)
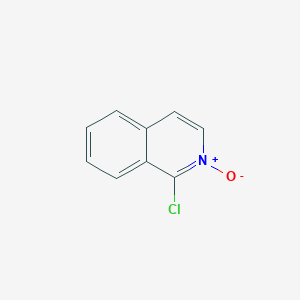

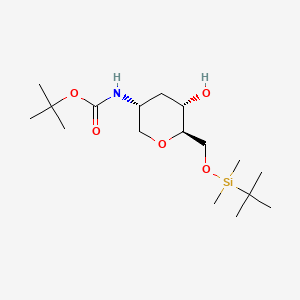
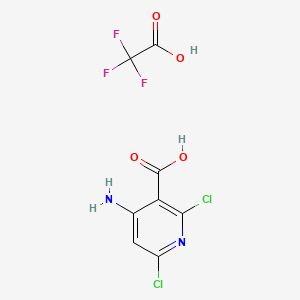
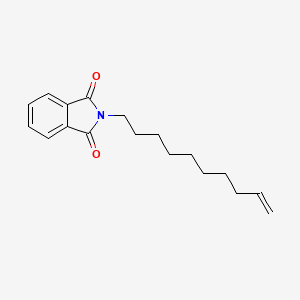
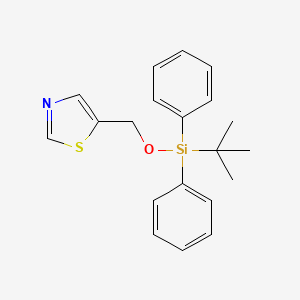
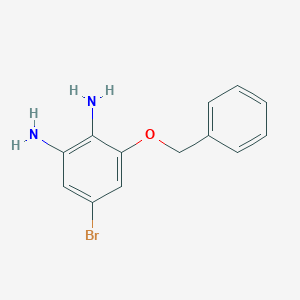
![(NE)-N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8264664.png)
